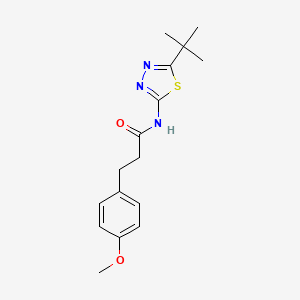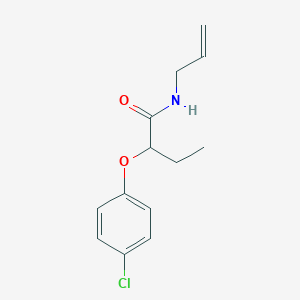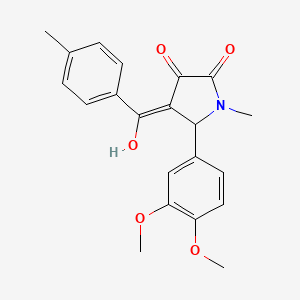![molecular formula C16H20N4O B5342699 1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5342699.png)
1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in scientific research. This compound has been used in various studies due to its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to inhibit tumor growth in various types of cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine in lab experiments is its potential therapeutic effects in treating various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine. One direction is to further investigate its mechanism of action to optimize its use in clinical settings. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylboronic acid with 1-methyl-1H-pyrazol-5-yl-boronic acid in the presence of a palladium catalyst to form 1-(2-methylphenyl)-4-(1-methyl-1H-pyrazol-5-yl)piperazine. This intermediate is then reacted with phosgene to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-5-3-4-6-14(13)19-9-11-20(12-10-19)16(21)15-7-8-17-18(15)2/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTCCEPFVPKVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342656.png)




![N~4~-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5342694.png)
![4-(4-hydroxy-3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5342707.png)

![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5342711.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5342712.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5342714.png)
![4-(2-chlorobenzyl)-1-[(2-methylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5342720.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5342736.png)